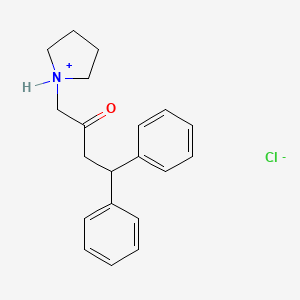
4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride is an organic compound that belongs to the class of diarylmethanes. This compound is characterized by the presence of two phenyl groups attached to a central carbon atom, along with a pyrrolidinyl group and a butanone moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diphenylmethane and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include Lewis acids like aluminum chloride or boron trifluoride, which help in the formation of the carbon-carbon bonds.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
化学反応の分析
4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one of the phenyl groups is replaced by another functional group, using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
科学的研究の応用
4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and to develop new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride can be compared with other similar compounds, such as:
Diphenylmethane: A simpler diarylmethane compound with two phenyl groups attached to a central carbon atom.
Pyrrolidine: A cyclic amine with a five-membered ring structure, commonly used in organic synthesis.
Butanone: A simple ketone with a four-carbon chain, used as a solvent and in various chemical reactions.
The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties that are not found in the individual components.
特性
CAS番号 |
970-34-3 |
|---|---|
分子式 |
C20H24ClNO |
分子量 |
329.9 g/mol |
IUPAC名 |
4,4-diphenyl-1-pyrrolidin-1-ium-1-ylbutan-2-one;chloride |
InChI |
InChI=1S/C20H23NO.ClH/c22-19(16-21-13-7-8-14-21)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18;/h1-6,9-12,20H,7-8,13-16H2;1H |
InChIキー |
HLRRMTLQXSOLKO-UHFFFAOYSA-N |
正規SMILES |
C1CC[NH+](C1)CC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















